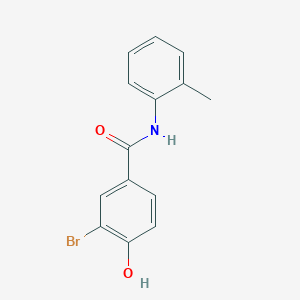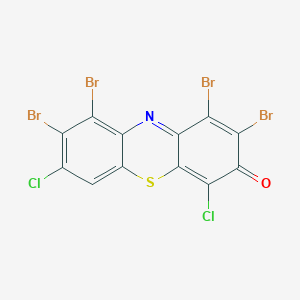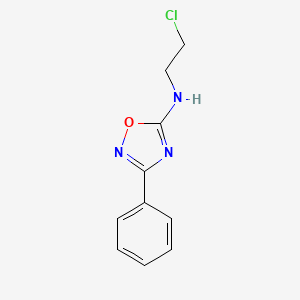![molecular formula C24H53ClO3SSi B14525762 Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride CAS No. 62573-09-5](/img/structure/B14525762.png)
Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride is a quaternary ammonium compound with a unique structure that combines a long alkyl chain, a methyl group, and a triethoxysilyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride typically involves the reaction of hexadecylamine with methyl(triethoxysilyl)methyl chloride in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium salts.
Scientific Research Applications
Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biomaterials and as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a disinfectant.
Industry: Utilized in the formulation of personal care products, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride involves its interaction with cell membranes and proteins. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The triethoxysilyl group can form covalent bonds with surface hydroxyl groups, enhancing its adhesion properties.
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium chloride: Similar structure but lacks the triethoxysilyl group.
Cetylpyridinium chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium chloride: Widely used disinfectant with a similar mode of action.
Uniqueness
Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride is unique due to the presence of the triethoxysilyl group, which imparts additional functionality such as adhesion to surfaces and potential for further chemical modification. This makes it particularly useful in applications requiring strong binding to substrates and enhanced stability.
Properties
CAS No. |
62573-09-5 |
|---|---|
Molecular Formula |
C24H53ClO3SSi |
Molecular Weight |
485.3 g/mol |
IUPAC Name |
hexadecyl-methyl-(triethoxysilylmethyl)sulfanium;chloride |
InChI |
InChI=1S/C24H53O3SSi.ClH/c1-6-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(5)24-29(25-7-2,26-8-3)27-9-4;/h6-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YNMPXBJATFYYTL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[S+](C)C[Si](OCC)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N'-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thiourea](/img/structure/B14525682.png)
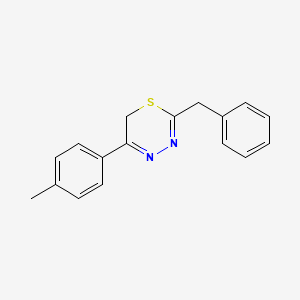
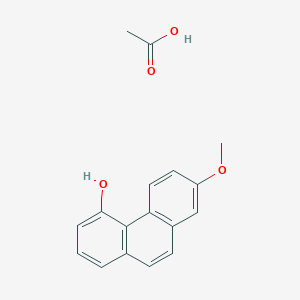
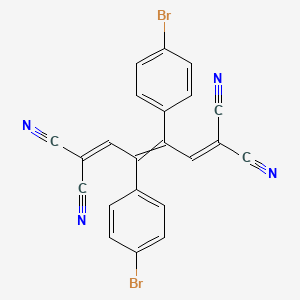
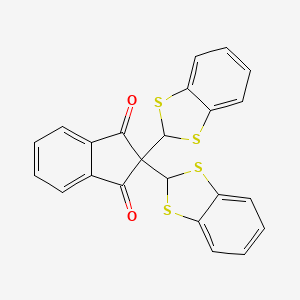
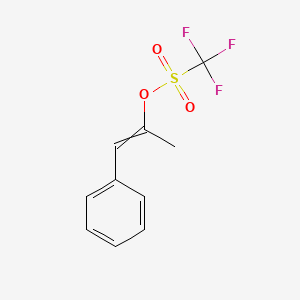
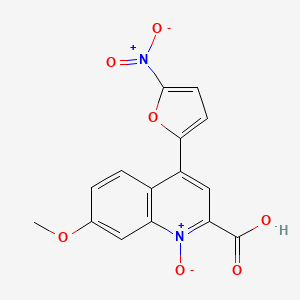
![1H-Pyrrole, 2-[(trifluoromethyl)thio]-](/img/structure/B14525749.png)
![N-[(1E)-2,2-Dichloroethylidene]acetamide](/img/structure/B14525754.png)
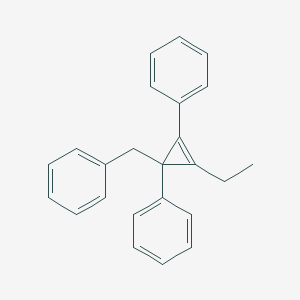
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
